Gambogenone
Description
Gambogenone is a polyprenylated benzophenone derivative primarily isolated from plants of the genus Garcinia, such as G. xanthochymus and G. livingstonei . Structurally, it features a bicyclo[3.3.2]decane system with a benzophenone core modified by prenyl side chains, giving it a molecular weight of 451 [M-H]⁻ . Its UV spectrum shows absorption maxima at 220.2, 281.7, and 321.0 nm, aiding in chromatographic identification (retention time: ~16.7 minutes in LC-MS) . This compound is notable for its broad bioactivity, including antioxidant, cytotoxic, and anti-inflammatory effects, making it a focus of pharmacological research .
Properties
Molecular Formula |
C27H32O6 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-8,8-dimethyl-5-(3-methylbut-2-enyl)-7-prop-1-en-2-ylbicyclo[3.3.2]decane-2,4,9-trione |
InChI |
InChI=1S/C27H32O6/c1-14(2)9-10-27-12-17(15(3)4)26(5,6)22(20(30)13-27)24(32)21(25(27)33)23(31)16-7-8-18(28)19(29)11-16/h7-9,11,17,22,28-29,31H,3,10,12-13H2,1-2,4-6H3/b23-21- |
InChI Key |
HQGFSELXWVEXPM-LNVKXUELSA-N |
Isomeric SMILES |
CC(=CCC12CC(C(C(C(=O)C1)C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C2=O)(C)C)C(=C)C)C |
Canonical SMILES |
CC(=CCC12CC(C(C(C(=O)C1)C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C2=O)(C)C)C(=C)C)C |
Synonyms |
gambogenone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Gambogenone belongs to the polyprenylated benzophenone family, which includes structurally related compounds such as xanthochymol, guttiferone A, and aristophenone A. Below is a detailed comparison of their properties:
Table 1: Structural and Pharmacological Comparison of this compound and Key Analogues
Key Findings :
Structural Differences: this compound’s bicyclo[3.3.2]decane system distinguishes it from xanthochymol and guttiferone A, which have a bicyclo[3.3.1]nonane core . This structural variation impacts solubility and target affinity. this compound’s lower molecular weight (vs.
Bioactivity: Cytotoxicity: this compound exhibits moderate activity against SW-480 colon cancer cells (IC₅₀ 188 µM), significantly weaker than guttiferone H (IC₅₀ 12 µM) . However, it shows stronger effects on lung (A549) and cervical (Hela) cancers, outperforming cisplatin in some assays . Antioxidant Capacity: this compound’s DPPH radical scavenging activity (IC₅₀ 38.7 µM) is superior to guttiferone H (IC₅₀ 64 µM) but less potent than aristophenone A (IC₅₀ 25 µM) . Antimicrobial Effects: Unlike xanthochymol, which shows broad-spectrum antibacterial activity, this compound’s antimicrobial properties are less documented, though it is implicated in propolis-based antimicrobial synergism .
Natural Sources: this compound is abundant in Garcinia xanthochymus fruits and seeds , while xanthochymol and guttiferones are more prevalent in G. livingstonei and Brazilian propolis . Propolis from Ethiopia and Egypt lacks this compound but contains triterpenoids and diterpenoids instead .
Mechanistic Insights :
- This compound’s cytotoxicity is linked to apoptosis induction via mitochondrial pathways in colon cancer cells .
- Its antioxidant activity correlates with hydroxyl group positioning and conjugated double bonds, enhancing radical stabilization .
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